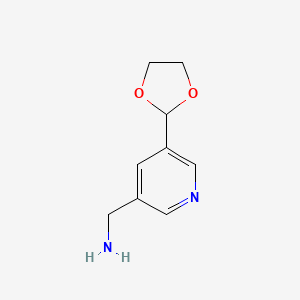
2-Methylglycidyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylglycidyl acrylate is an acrylate ester that contains both an epoxide and an acrylate group. This bifunctional nature makes it a versatile compound in various chemical reactions and industrial applications. It is commonly used in the production of epoxy resins and other polymeric materials due to its reactive functional groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylglycidyl acrylate can be synthesized through the reaction of glycidol with methacrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions often include temperatures ranging from 60°C to 80°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylglycidyl acrylate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The acrylate group can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted epoxides and acrylates
Applications De Recherche Scientifique
2-Methylglycidyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers and as a crosslinking agent in polymer chemistry.
Biology: Utilized in the modification of biomolecules and in the development of biocompatible materials.
Medicine: Employed in drug delivery systems and in the formulation of medical adhesives.
Mécanisme D'action
The mechanism of action of 2-Methylglycidyl acrylate involves its reactive functional groups. The epoxide group can undergo ring-opening reactions, leading to the formation of various functionalized products. The acrylate group can participate in polymerization reactions, forming crosslinked networks. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparaison Avec Des Composés Similaires
2-Methylglycidyl acrylate can be compared with other similar compounds such as glycidyl methacrylate and 2-carboxyethyl acrylate:
Glycidyl methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group.
2-Carboxyethyl acrylate: Contains a carboxyl group instead of an epoxide group.
The uniqueness of this compound lies in its bifunctional nature, which allows it to participate in a wide range of chemical reactions and applications .
Propriétés
Numéro CAS |
19900-46-0 |
|---|---|
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
(2-methyloxiran-2-yl)methyl prop-2-enoate |
InChI |
InChI=1S/C7H10O3/c1-3-6(8)9-4-7(2)5-10-7/h3H,1,4-5H2,2H3 |
Clé InChI |
ARYIITVULFDIQB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CO1)COC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-](/img/structure/B13979441.png)





![2-Benzyl-5-(2,3-difluorophenylsulfanylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13979506.png)

![1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol](/img/structure/B13979514.png)

![[3-Tert-butyl-5-[1-(ethylamino)-2-methyl-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13979532.png)


